molecular formula C18H21N3O3 B2467641 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide CAS No. 921578-30-5

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2467641
CAS RN: 921578-30-5
M. Wt: 327.384
InChI Key: GMGGQMZVOFGFOM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a cyclopropane ring, a pyridazine ring, and an ethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethoxyphenyl group and a cyclopropane ring. The exact 3D structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s reacted. The pyridazine ring, for example, might undergo reactions with electrophiles or nucleophiles. The ethoxy group could potentially be cleaved to form an ethanol molecule and a phenolic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar groups .

Scientific Research Applications

Synthesis and Biological Activity

The compound's stereoisomers exhibit a combination of vasodilation and beta-adrenergic antagonist activity, highlighting its potential in cardiovascular research. The synthesis of these stereoisomers provides evidence for the pharmacological profile differences among them, indicating the significance of stereochemistry in drug design and biological activity (Howson et al., 1988).

Antimicrobial and Antioxidant Studies

Compounds with cyclopropanecarboxamide structure have been evaluated for their antimicrobial and antioxidant activities. Notably, certain derivatives showed excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. This research underscores the compound's relevance in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Antiproliferative Activity

Another study focused on the synthesis and crystal structure of a molecule with a similar cyclopropanecarboxamide moiety, which exhibited significant inhibitory activity against certain cancer cell lines. This finding suggests the potential of such compounds in cancer research, particularly in developing new antiproliferative agents (Lu et al., 2021).

Electrophilic Aminations

Electrophilic aminations involving oxaziridines, with relevance to cyclopropanecarboxamide derivatives, have been discussed, offering a pathway for synthesizing amines, azines, and other nitrogen-containing compounds. This method's versatility is crucial for synthesizing various biologically active molecules and could be applied to cyclopropanecarboxamide derivatives (Andreae & Schmitz, 1991).

Anticonvulsant Enaminones

The structural analysis of anticonvulsant enaminones, which share structural features with cyclopropanecarboxamide derivatives, reveals insights into hydrogen bonding patterns contributing to their pharmacological activities. Understanding these molecular interactions is vital for designing compounds with enhanced therapeutic effects (Kubicki et al., 2000).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, its mechanism of action would depend on the specific biological targets it interacts with .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, if any, and how its structure influences its properties .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-15-7-5-13(6-8-15)16-9-10-17(22)21(20-16)12-11-19-18(23)14-3-4-14/h5-10,14H,2-4,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGGQMZVOFGFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

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